Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple naphthalene rings and difluorophenyl groups coordinated to a central ruthenium ion. The presence of carbon monoxide in the compound’s name indicates its potential use in carbon monoxide release applications.
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene and difluorophenyl precursors. These precursors are then reacted with ruthenium salts under specific conditions to form the final complex. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the formation of the complex. Industrial production methods would likely involve scaling up these reactions and optimizing the conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in the oxidation state of the metal and potentially altering the compound’s properties.
Reduction: The compound can be reduced, which may affect the coordination environment around the ruthenium ion.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a catalyst in various organic reactions, taking advantage of the unique properties of the ruthenium center.
Biology: The compound’s ability to release carbon monoxide can be exploited in biological studies to investigate the effects of carbon monoxide on cellular processes.
Medicine: Potential therapeutic applications include the controlled release of carbon monoxide for its anti-inflammatory and cytoprotective effects.
Industry: The compound can be used in industrial processes that require the controlled release of carbon monoxide or as a catalyst in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium ion with the surrounding ligands. The presence of carbon monoxide in the compound allows for its controlled release under specific conditions, such as light irradiation or chemical triggers. The molecular targets and pathways involved in its action depend on the specific application, whether it be catalytic activity, biological effects, or therapeutic use.
Comparison with Similar Compounds
Similar compounds include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in their ability to release carbon monoxide or their biological effects. Examples of similar compounds include:
- Tricarbonyl-rhenium complexes
- Other ruthenium complexes with different naphthalene or phenyl ligands The uniqueness of this compound lies in its specific ligand arrangement and its potential for controlled carbon monoxide release, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C61H40F4N2O3Ru |
---|---|
Molecular Weight |
1026.0 g/mol |
IUPAC Name |
carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) |
InChI |
InChI=1S/C60H42F4N2O2.CO.Ru/c61-47-21-11-22-48(62)55(47)45-29-27-35-13-1-5-17-41(35)53(45)57-43-19-7-3-15-37(43)31-39(59(57)67)33-65-51-25-9-10-26-52(51)66-34-40-32-38-16-4-8-20-44(38)58(60(40)68)54-42-18-6-2-14-36(42)28-30-46(54)56-49(63)23-12-24-50(56)64;1-2;/h1-8,11-24,27-34,51-52,67-68H,9-10,25-26H2;;/q;;+2/p-2 |
InChI Key |
KQYQPDNZFSBATB-UHFFFAOYSA-L |
Canonical SMILES |
[C-]#[O+].C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2[O-])C4=C(C=CC5=CC=CC=C54)C6=C(C=CC=C6F)F)N=CC7=CC8=CC=CC=C8C(=C7[O-])C9=C(C=CC1=CC=CC=C19)C1=C(C=CC=C1F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.